molecular formula C6H13NO2 B13139440 (S)-3-(Methoxymethyl)morpholine

(S)-3-(Methoxymethyl)morpholine

Cat. No.: B13139440
M. Wt: 131.17 g/mol
InChI Key: JSKYPBXAHHTFRT-LURJTMIESA-N
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Description

(S)-3-(Methoxymethyl)morpholine is a chiral morpholine derivative characterized by the presence of a methoxymethyl group at the third position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Methoxymethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

(S)-3-(Methoxymethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(Methoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the methoxymethyl group.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    N-Methylmorpholine-N-oxide: An oxidized form of N-methylmorpholine.

Uniqueness

(S)-3-(Methoxymethyl)morpholine is unique due to its chiral nature and the presence of the methoxymethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where chirality and functionalization are crucial.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S)-3-(methoxymethyl)morpholine

InChI

InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JSKYPBXAHHTFRT-LURJTMIESA-N

Isomeric SMILES

COC[C@H]1COCCN1

Canonical SMILES

COCC1COCCN1

Origin of Product

United States

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